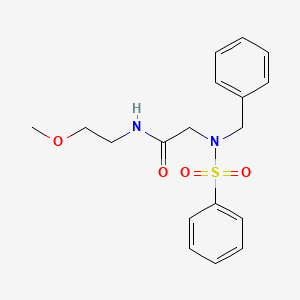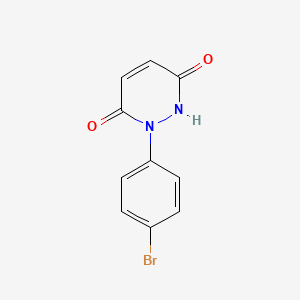![molecular formula C19H18F2N6O B5125957 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including those related to 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, typically involves multi-step organic synthesis routes. Key steps may include the condensation of halocarbonyl derivatives with aminopyrazines or the oxidation-dehydration of amino-pyrazines. Advanced synthetic techniques aim to optimize yield, selectivity, and functional group tolerance, enabling the incorporation of diverse substituents such as the difluorobenzoyl and piperazinyl groups (Meurer et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound features a complex arrangement of rings and functional groups. Structural analysis often employs computational methods like Density Functional Theory (DFT) to predict conformational preferences, electronic distribution, and reactivity. Such studies provide insights into the molecule's 3D structure, critical for understanding its interactions with biological targets (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cycloadditions, influenced by the electronic properties of the substituents. The difluorobenzoyl group enhances electrophilic character, while the piperazinyl group can engage in nucleophilic reactions. These chemical properties are pivotal for further chemical modifications and the exploration of novel derivatives with enhanced biological activities (Zohdi et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and application. These properties are significantly influenced by the molecule's structural features, including the presence of halogen atoms and the molecular geometry. Understanding these properties aids in the design of compounds with desirable pharmacokinetic profiles (Sutton et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming hydrogen bonds, are essential for the compound's biological activity. The interaction of this compound with biological targets is influenced by these properties, dictating its binding affinity, selectivity, and overall therapeutic potential. Research in this area focuses on optimizing these chemical properties to improve the compound's efficacy and safety profile (Bondock et al., 2015).
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-7-8-27(24-13)17-6-5-16(22-23-17)25-9-11-26(12-10-25)19(28)18-14(20)3-2-4-15(18)21/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVJMZTOACPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)

![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)